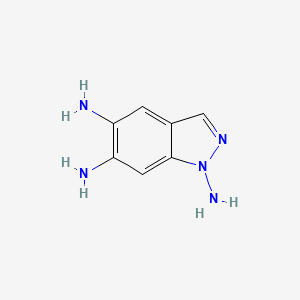
1H-Indazole-1,5,6-triamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indazole-1,5,6-triamine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound consists of an indazole core with three amino groups attached at the 1, 5, and 6 positions. This unique arrangement of amino groups imparts distinct chemical properties to the compound, making it a valuable subject of study in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: 1H-Indazole-1,5,6-triamine can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature, to ensure the successful formation of the indazole ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of transition metal catalysts, such as copper or palladium, is common in these processes . Additionally, solvent-free conditions and environmentally friendly reagents are preferred to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions: 1H-Indazole-1,5,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.
Substitution: The amino groups in this compound can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
科学研究应用
1H-Indazole-1,5,6-triamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists, contributing to the development of new therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1H-Indazole-1,5,6-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression . The presence of multiple amino groups allows for strong binding interactions with target proteins, enhancing its efficacy as a therapeutic agent.
相似化合物的比较
1H-Indazole-1,5,6-triamine can be compared with other indazole derivatives, such as:
1H-Indazole-3-carboxamide: Known for its anticancer properties.
1H-Indazole-4,7-dione: Used as an intermediate in the synthesis of pharmaceuticals.
1H-Indazole-5-sulfonamide: Exhibits potent anti-inflammatory activity.
Uniqueness: The unique arrangement of amino groups in this compound distinguishes it from other indazole derivatives. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
生物活性
1H-Indazole-1,5,6-triamine is a heterocyclic compound belonging to the indazole family, which has garnered attention due to its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of anticancer agents and enzyme inhibitors. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
This compound is characterized by its three amino groups which can participate in various chemical reactions. These include oxidation to form nitroso or nitro derivatives and nucleophilic substitution reactions leading to diverse derivatives. The compound's mechanism of action involves interaction with specific molecular targets such as enzymes and receptors, modulating their activity to produce biological effects. Notably, it may inhibit certain kinases involved in cancer cell signaling pathways.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound and its derivatives. For instance:
- Inhibition of IDO1 : A study synthesized novel indazole derivatives as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer progression. One derivative showed significant suppression of IDO1 expression in hypopharyngeal carcinoma cells (FaDu) and induced apoptosis through activation of the ERK pathway .
- Cytotoxicity Studies : A series of 6-aminoindazole derivatives were evaluated for their anti-proliferative activities against various cancer cell lines. Among them, N-(4-fluorobenzyl)-1H-indazol-6-amine displayed potent anti-proliferative activity with an IC50 value of 14.3 μM against HCT116 colorectal cancer cells .
- Cell Cycle Analysis : Another derivative was shown to induce apoptosis in K562 leukemia cells by affecting cell cycle distribution and increasing the G0/G1 phase population while decreasing S phase cells .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| N-(4-bromobenzyl)-1H-indazol-6-amine | FaDu (hypopharyngeal carcinoma) | Not specified | IDO1 inhibition |
| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (colorectal cancer) | 14.3 ± 4.4 | Cytotoxicity |
| Compound 6o | K562 (leukemia) | 5.15 | Apoptosis induction |
Study on Indoleamine 2,3-Dioxygenase Inhibition
A significant study focused on designing indazole derivatives targeting IDO1 for reactivating anticancer immune responses. The synthesized compounds were tested on various cancer cell lines with promising results indicating their potential as therapeutic agents against hypopharyngeal carcinoma .
Antitumor Activity Evaluation
Another investigation evaluated a series of indazole derivatives for their antitumor properties across multiple human cancer cell lines including A549 (lung), K562 (leukemia), PC-3 (prostate), and HepG2 (hepatoma). The results indicated that these compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
属性
CAS 编号 |
877471-83-5 |
|---|---|
分子式 |
C7H9N5 |
分子量 |
163.18 g/mol |
IUPAC 名称 |
indazole-1,5,6-triamine |
InChI |
InChI=1S/C7H9N5/c8-5-1-4-3-11-12(10)7(4)2-6(5)9/h1-3H,8-10H2 |
InChI 键 |
REYMLAWIGQVECY-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C=NN(C2=CC(=C1N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















